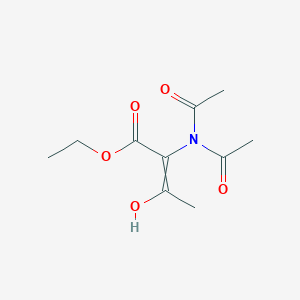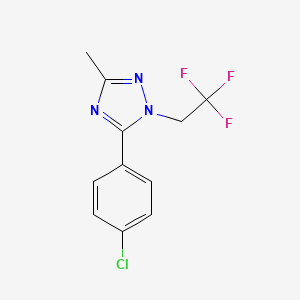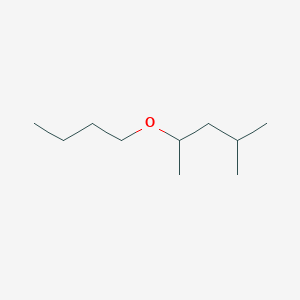
2-Butoxy-4-methylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxy-4-methylpentane is an organic compound belonging to the class of branched alkanes It is characterized by a butoxy group attached to the second carbon atom and a methyl group attached to the fourth carbon atom of the pentane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-methylpentane can be achieved through various organic reactions. One common method involves the alkylation of 4-methylpentan-2-ol with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques are often employed to ensure efficient production.
化学反応の分析
Types of Reactions
2-Butoxy-4-methylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the butoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The major products are simpler alkanes.
Substitution: The products vary based on the substituent introduced during the reaction.
科学的研究の応用
2-Butoxy-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid membranes due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific solvent properties.
作用機序
The mechanism of action of 2-Butoxy-4-methylpentane involves its interaction with molecular targets through hydrophobic interactions. The butoxy and methyl groups contribute to its lipophilicity, allowing it to integrate into lipid membranes or interact with hydrophobic pockets in proteins. These interactions can influence the compound’s behavior in biological systems and its efficacy in industrial applications.
類似化合物との比較
Similar Compounds
- 2-Butoxy-3-methylpentane
- 2-Butoxy-5-methylpentane
- 2-Butoxy-4-ethylpentane
Comparison
2-Butoxy-4-methylpentane is unique due to the specific positioning of the butoxy and methyl groups, which influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and interaction profiles, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
90054-78-7 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
2-butoxy-4-methylpentane |
InChI |
InChI=1S/C10H22O/c1-5-6-7-11-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3 |
InChIキー |
BYPQLUXWXGGFTD-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


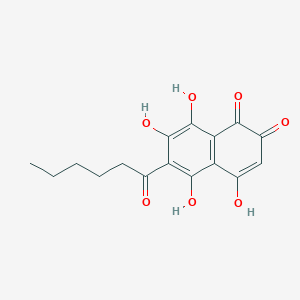
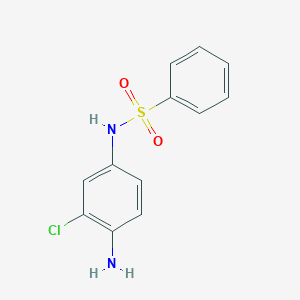
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
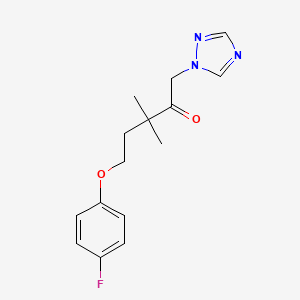
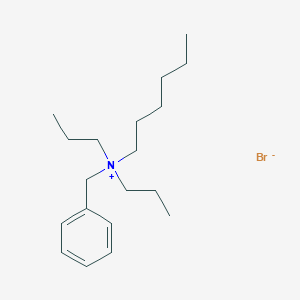
![1-[4-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14375818.png)
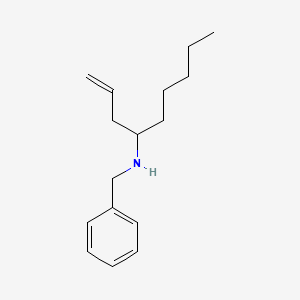
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)
